6-chloro-4-fluoro-1H-indole-2-carboxylic Acid
Overview
Description
6-Chloro-4-fluoro-1H-indole-2-carboxylic acid is an indole derivative . It has a molecular formula of C9H5ClFNO2 and an average mass of 213.593 Da . It is a useful building block used in the synthesis of drug intermediates .
Synthesis Analysis
Indole derivatives are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have been used as biologically active compounds for the treatment of various disorders . The synthesis of indole derivatives has attracted increasing attention in recent years due to their various biologically vital properties .Molecular Structure Analysis
The molecular structure of 6-Chloro-4-fluoro-1H-indole-2-carboxylic acid consists of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The molecule carries a chlorine atom at the 6th position and a fluorine atom at the 4th position .Chemical Reactions Analysis
Indole derivatives, including 6-Chloro-4-fluoro-1H-indole-2-carboxylic acid, are important types of molecules that play a main role in cell biology . They have been used as biologically active compounds for the treatment of various disorders . The chemical reactions involving indole derivatives have been a subject of interest in recent years .Physical And Chemical Properties Analysis
6-Chloro-4-fluoro-1H-indole-2-carboxylic acid has a molecular weight of 213.59 . It is a powder at room temperature .Scientific Research Applications
Antiviral Agents
Indole derivatives have been reported to exhibit significant antiviral activities. For instance, certain indole-2-carboxylate derivatives demonstrate inhibitory activity against influenza A and other viruses . The structural presence of the indole nucleus, as found in 6-chloro-4-fluoro-1H-indole-2-carboxylic Acid, is crucial for binding with high affinity to multiple receptors, which is beneficial in developing new antiviral compounds.
Anti-inflammatory Applications
The indole scaffold is known for its anti-inflammatory properties. By incorporating the 6-chloro-4-fluoro-1H-indole-2-carboxylic Acid into medicinal compounds, researchers can enhance the pharmacological profile of new anti-inflammatory drugs, potentially leading to more effective treatments for inflammatory diseases .
Anticancer Research
Indole derivatives are widely recognized for their anticancer activities. The unique structure of 6-chloro-4-fluoro-1H-indole-2-carboxylic Acid could be utilized in the synthesis of novel compounds that target specific pathways involved in cancer cell proliferation and survival .
Antimicrobial Properties
The indole nucleus is also associated with antimicrobial effects. As such, 6-chloro-4-fluoro-1H-indole-2-carboxylic Acid could serve as a key ingredient in the development of new antimicrobial agents, helping to combat resistant strains of bacteria and fungi .
Antidiabetic Effects
Research has indicated that indole derivatives can have antidiabetic effects. The incorporation of 6-chloro-4-fluoro-1H-indole-2-carboxylic Acid into new compounds may lead to the discovery of innovative treatments for managing diabetes, particularly by targeting glucose transporters or insulin pathways .
Neuroprotective Therapies
Indoles have shown promise in neuroprotection, suggesting that 6-chloro-4-fluoro-1H-indole-2-carboxylic Acid could be instrumental in creating therapies for neurodegenerative diseases. Its potential to modulate neurotransmitter systems or protect neural cells from damage makes it a compound of interest in this field .
Plant Growth Regulators
Indole derivatives, including indole-3-acetic acid, play a role as plant hormones. The structural analog 6-chloro-4-fluoro-1H-indole-2-carboxylic Acid could be explored for its effects on plant growth and development, possibly leading to agricultural applications .
Enzyme Inhibition
The indole nucleus is known to interact with various enzymes, offering a pathway to develop enzyme inhibitors. 6-chloro-4-fluoro-1H-indole-2-carboxylic Acid could be used to design inhibitors targeting specific enzymes implicated in disease processes .
Safety and Hazards
Future Directions
The application of indole derivatives, including 6-Chloro-4-fluoro-1H-indole-2-carboxylic acid, for the treatment of various disorders has attracted increasing attention in recent years . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community . This suggests that there is potential for future research and development in this area.
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These compounds have shown clinical and biological applications, making them valuable for treatment .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Indole derivatives have been reported to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
properties
IUPAC Name |
6-chloro-4-fluoro-1H-indole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClFNO2/c10-4-1-6(11)5-3-8(9(13)14)12-7(5)2-4/h1-3,12H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXQBCNRBBDRVJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NC(=C2)C(=O)O)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301253510 | |
Record name | 6-Chloro-4-fluoro-1H-indole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301253510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-4-fluoro-1H-indole-2-carboxylic Acid | |
CAS RN |
186446-27-5 | |
Record name | 6-Chloro-4-fluoro-1H-indole-2-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=186446-27-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-4-fluoro-1H-indole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301253510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-chloro-4-fluoro-1H-indole-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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